molecular formula C14H19N3O3 B2526438 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea CAS No. 1207005-47-7

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea

Cat. No. B2526438
CAS RN: 1207005-47-7
M. Wt: 277.324
InChI Key: QRXJTODJBSIIHD-UHFFFAOYSA-N
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Description

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that plays an essential role in various biological processes.

Scientific Research Applications

Potential in Cancer Therapy

Research has identified certain urea derivatives as promising candidates for cancer therapy. For instance, novel urea and bis-urea derivatives have been synthesized and evaluated for their antiproliferative activity against a variety of cancer cell lines. Some derivatives showed significant selective activity against breast carcinoma cells, highlighting their potential as lead compounds in developing new therapeutics for cancer treatment (Perković et al., 2016).

Neurodegenerative Disease Research

Compounds similar in structure have been investigated for their ability to inhibit enzymes associated with neurodegenerative diseases. For example, coumarylthiazole derivatives containing aryl urea/thiourea groups have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to conditions such as Alzheimer's disease (Kurt et al., 2015).

Anion Sensing and Molecular Recognition

Urea derivatives have been used as anion receptors in the development of sensors for detecting various anions. For instance, gold(I) acetylide complexes with urea groups have been synthesized and demonstrated selective anion sensing properties, showcasing the versatility of urea derivatives in creating sensitive and selective sensors for environmental and biological applications (Zhou et al., 2012).

Antioxidant and Enzyme Inhibition

Some studies have focused on the synthesis of ureas derived from phenethylamines, evaluating their inhibitory activities on human carbonic anhydrase and cholinesterase enzymes, as well as their antioxidant properties. These compounds have demonstrated effective inhibition and good antioxidant activities, suggesting their potential use in therapeutic applications (Aksu et al., 2016).

properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-7-5-11-3-4-12(9-13(11)17)16-14(19)15-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXJTODJBSIIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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